The synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one typically involves the bromination of 2-chloroquinazolin-4(3H)-one using bromine in a suitable solvent such as tetrahydrofuran. This reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the quinazoline ring.
The molecular structure of 8-Bromo-2-chloroquinazolin-4(3H)-one can be described as follows:
This unique arrangement of halogen substituents contributes to its chemical reactivity, particularly in nucleophilic substitution reactions.
8-Bromo-2-chloroquinazolin-4(3H)-one participates in various chemical reactions:
These reactions are essential for synthesizing more complex heterocyclic compounds and exploring their biological activities.
The mechanism of action for 8-Bromo-2-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. This compound has been shown to inhibit certain enzymes or receptors, affecting various cellular processes.
The physical and chemical properties of 8-Bromo-2-chloroquinazolin-4(3H)-one include:
These properties are crucial for its applications in research and industry.
8-Bromo-2-chloroquinazolin-4(3H)-one has diverse applications across various scientific fields:
Quinazolin-4(3H)-one represents a privileged scaffold in drug discovery, characterized by a fused bicyclic structure featuring a benzene ring condensed with a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural plasticity and diverse bioactivity profiles, occurring in >200 naturally occurring alkaloids and numerous synthetic pharmaceuticals [2] . The scaffold's drug-likeness stems from its balanced lipophilicity (LogP 2.09–3.37), moderate molecular weight (<260 Da for simple derivatives), and hydrogen-bonding capacity (PSA ≈46 Ų), enabling efficient membrane penetration—including the blood-brain barrier—while maintaining target engagement capability . Notably, FDA-approved drugs featuring this scaffold include EGFR inhibitors erlotinib and gefitinib (cancer therapeutics), underscoring its translational relevance [10].
Table 1: Bioactive Quinazolin-4(3H)-one Derivatives and Their Therapeutic Applications
Substitution Pattern | Representative Compound | Primary Bioactivity | Molecular Target |
---|---|---|---|
2,3-Disubstituted | Erlotinib | Anticancer | EGFR tyrosine kinase |
6,8-Dihalogenated | Febrifugine derivatives | Antimalarial | Hemozoin formation |
3-Heteroaryl linked | MR2938 (B12) | Anti-Alzheimer’s | Acetylcholinesterase |
2-Mercapto-3-substituted | Compound 10 | Anti-inflammatory | COX-2 inhibition |
Glycosyl-triazole hybrids | Compound 13 | Anticancer | Dual EGFR/VEGFR-2 |
Structural diversity within this class arises from three key modification sites: Position 2 (influencing hydrogen bonding), Position 3 (enabling side-chain conjugation), and the fused benzene ring (allowing electrophilic substitutions). Recent studies confirm that substitutions at C-6 and C-8 significantly enhance anticancer and antimicrobial potencies—up to 100-fold increases in some analogues—validating targeted halogenation strategies [10]. The scaffold’s synthetic accessibility via Niementowski or Griess syntheses further enables rapid analogue generation, facilitating structure-activity relationship (SAR) exploration [6].
Halogen atoms—particularly bromine and chlorine—introduce strategic advantages in quinazolinone optimization. Bromine’s substantial atomic radius (1.85 Å) enhances hydrophobic interactions and induces steric effects that can lock bioactive conformations, while chlorine’s electronegativity (3.16 on Pauling scale) influences electronic distribution, modulating both reactivity and binding affinity [3] . Position-specific halogen effects are well-documented: 8-Bromo substitution increases electrophilic character at C-6/C-7, facilitating nucleophilic displacement reactions, whereas 2-chloro groups serve as superior leaving groups in palladium-catalyzed cross-coupling reactions compared to fluoro or methoxy analogues [1] [8].
Table 2: Physicochemical Properties of 8-Bromo-2-chloroquinazolin-4(3H)-one
Property | Value | Measurement Method/Reference |
---|---|---|
CAS Registry | 331647-04-2 | Chemical Abstracts Service |
Molecular Formula | C₈H₄BrClN₂O | Elemental analysis |
Molecular Weight | 259.49 g/mol | Calculated |
SMILES | O=C1NC(Cl)=NC2=C1C=CC=C2Br | Canonical representation |
InChIKey | JSFQZYFLOYNXQM-UHFFFAOYSA-N | IUPAC Standard InChI |
LogP | 2.37 (consensus) | SILICOS-IT, XLOGP3, WLOGP |
Hydrogen Bond Acceptors | 3 | Computational (PSA=46.01 Ų) |
Hydrogen Bond Donors | 1 | Computational |
The synergistic combination of bromine and chlorine within a single molecule—as in 8-bromo-2-chloro-quinazolin-4(3H)-one—creates a multimodal pharmacophore. The bromine atom enhances π-stacking with tyrosine residues (e.g., EGFR’s Tyr869), while the 2-chloro group enables nucleophilic displacement with cysteine thiols or lysine amines in biological targets [7] [10]. Computational analyses confirm halogen bonding potential: The σ-hole on bromine (positive electrostatic potential) can interact with carbonyl oxygens (e.g., VEGFR-2’s Glu885), improving binding affinity by 0.5–2.0 kcal/mol versus non-halogenated analogues . This electronic tuning also modulates solubility parameters; halogenated derivatives maintain aqueous solubility >0.12 mg/mL despite increased lipophilicity—a critical balance for drug delivery .
This review focuses on 8-bromo-2-chloroquinazolin-4(3H)-one (CAS 331647-04-2) as a strategic intermediate with untapped potential in targeted drug discovery. Primary objectives include: (1) Systematically evaluating its synthetic accessibility and reactivity patterns, emphasizing halogen-dependent transformations; (2) Analyzing structure-activity relationships enabled by this bifunctional template in oncology and CNS drug development; and (3) Exploring computational evidence supporting its role in dual-target inhibitor design, particularly for kinase and cholinesterase targets. The scope excludes pharmacological profiling (ADMET, dosage) to concentrate on molecular design principles and synthetic utility.
Recent evidence positions this compound as a versatile precursor: The chlorine atom at C-2 undergoes Pd-catalyzed amination 5x faster than 2-fluoro analogues, while the C-8 bromine enables regioselective Suzuki couplings for biaryl library generation. These features—combined with the scaffold’s proven bioactivity—make it an ideal candidate for fragment-based drug discovery against complex multifactorial diseases [1] [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3